2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide
Description
The compound 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide features a biphenylacetamide core with a 4-methoxyphenyl group and an N,N-dimethylated acetamide moiety. Its structure comprises two key segments:
- N,N-Dimethylacetamide: Introduces steric bulk and lipophilicity due to the dimethyl substitution on the nitrogen.
This combination suggests applications in medicinal chemistry, where such motifs are common in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)19(23)13-15-4-8-16(9-5-15)20-18(22)12-14-6-10-17(24-3)11-7-14/h4-11H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBFBZUPRGVPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide typically involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
2-Azido-N-(4-methoxyphenyl)acetamide (CAS 116433-52-4)
- Structure : Shares the 4-methoxyphenylacetamide backbone but replaces the dimethyl group with an azide (-N₃).
- Key Differences :
- Molecular Weight : 206.20 g/mol (vs. ~354.40 g/mol for the target compound) .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure: Incorporates a sulfanyl (-S-) and aminophenyl group.
- Demonstrated antimicrobial activity in crystal structure studies, suggesting biological relevance .
Functional Group Modifications
N-(4-Methoxyphenyl)acetamide
- Structure : Simplest analog with only the 4-methoxyphenyl and acetamide groups.
- Key Differences :
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide
- Structure : Replaces acetamide with a sulfonamide (-SO₂NH-) group.
Research Implications
- Lipophilicity and Bioavailability : The N,N-dimethyl group in the target compound enhances membrane permeability compared to azide or sulfonamide analogs .
- Functional Group Reactivity : Azide and sulfanyl groups enable divergent synthetic applications (e.g., bioconjugation vs. antimicrobial activity) .
- Agrochemical vs. Pharmaceutical Use : Chloroacetamides like alachlor highlight the role of substituents in targeting specific biological pathways .
Biological Activity
2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N,N-dimethylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and medicinal chemistry.
The compound is characterized by its unique structure, which includes a methoxyphenyl group and a dimethylacetamide moiety. The synthesis typically involves the reaction of 4-methoxyphenylacetyl chloride with an appropriate amine under controlled conditions.
Synthetic Route
- Starting Materials : 4-methoxyphenylacetyl chloride, aniline derivatives.
- Conditions : The reaction is usually performed in an organic solvent like dichloromethane with a base such as triethylamine to facilitate the acylation process.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Studies indicate that it may inhibit specific enzymes involved in inflammatory pathways, reducing symptoms associated with inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : The compound might modulate receptors involved in pain and inflammation, leading to analgesic effects.
Study 1: Antimicrobial Activity
A study conducted on various derivatives of acetamides, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| Control Antibiotic | 16 | E. coli |
Study 2: Anti-inflammatory Effects
In vitro studies revealed that this compound effectively reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating conditions such as rheumatoid arthritis or other inflammatory disorders.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 700 |
| IL-6 | 1200 | 500 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
